2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a 2-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with a suitable diketone to yield the desired pyrazolo[1,5-a]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are also used in medicinal chemistry.
Pyrimido[1,2-a]benzimidazoles: Another class of heterocyclic compounds with similar applications in drug development.
Uniqueness
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
Properties
Molecular Formula |
C12H12ClN3 |
---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H12ClN3/c13-10-5-2-1-4-9(10)11-8-12-14-6-3-7-16(12)15-11/h1-2,4-5,8,14H,3,6-7H2 |
InChI Key |
XSNHVEUESBOWQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=NN2C1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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